A Comprehensive Technical Guide to the Physicochemical Properties of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
A Comprehensive Technical Guide to the Physicochemical Properties of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
Abstract
This technical guide provides an in-depth analysis of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, a fluorinated ketone of significant interest as a synthetic intermediate in medicinal and materials chemistry. Due to the limited availability of published data, this document serves as a foundational resource, combining known identifiers with predictive analyses and robust, field-proven experimental protocols for its complete physicochemical characterization. We will delve into the structural elucidation, spectroscopic profiling, and determination of key physical constants. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize, purify, and characterize this compound.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the cornerstone of all subsequent research. This section establishes the fundamental identifiers and visual structure of the target compound.
Nomenclature and Identifiers
The compound is systematically named to define its precise atomic arrangement.
-
Systematic IUPAC Name: 1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.[1]
-
Common Name: 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone.
A summary of its key identifiers is presented in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₄F₂O₃ | [3] |
| Molecular Weight | 256.24 g/mol | [3] |
| InChI | InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | [3] |
| InChIKey | LRBUSIFHQVMLDN-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1COC(O1)CCC(=O)C2=C(C=C(C=C2)F)F |
Chemical Structure
The structure combines a difluorinated aromatic ring, a propane-1-one linker, and a 1,3-dioxane protecting group. This unique combination influences its reactivity and physical properties.
Caption: 2D structure of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone.
Core Physicochemical Properties
While specific experimental data for this molecule is scarce, we can predict its properties based on its functional groups. The electron-withdrawing fluorine atoms increase polarity, while the dioxane group adds steric bulk and ether-like characteristics.
| Property | Value / Expected Value | Rationale / Notes |
| Physical State | Predicted to be a white to off-white solid at 25°C. | Similar propiophenone derivatives are often solids. Storage conditions are noted at -4°C to -20°C, suggesting long-term stability is enhanced at lower temperatures.[3] |
| Melting Point | To be determined experimentally. | The presence of two fluorine atoms may increase the melting point compared to the non-fluorinated analogue due to altered crystal packing and dipole interactions. |
| Boiling Point | To be determined experimentally. | Likely high and may decompose upon atmospheric distillation; vacuum distillation would be required. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone) and sparingly soluble in non-polar solvents (e.g., Hexane). Poorly soluble in water. | The ketone and ether functionalities provide polarity, while the overall carbon framework limits aqueous solubility. |
Spectroscopic and Analytical Characterization
A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of this molecule. ¹H NMR will confirm the presence of aromatic and aliphatic protons and their adjacencies. ¹³C NMR will identify all unique carbon environments. Crucially, ¹⁹F NMR will confirm the presence and environment of the fluorine atoms, a key feature of this compound.
Predicted ¹H NMR Analysis (400 MHz, CDCl₃):
-
δ 7.8-8.0 ppm (m, 1H): Aromatic proton ortho to the carbonyl group, deshielded by the ketone and coupled to neighboring fluorine and protons.
-
δ 6.8-7.1 ppm (m, 2H): Remaining aromatic protons, showing complex splitting due to H-H and H-F coupling.
-
δ 4.5-4.7 ppm (t, 1H): The methine proton of the dioxane ring (C-H on the acetal), appearing as a triplet.
-
δ 3.7-4.2 ppm (m, 4H): The four methylene protons of the dioxane ring (-OCH₂-), which may appear as complex multiplets due to being diastereotopic.
-
δ 3.0-3.2 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-C(=O)CH₂-).
-
δ 2.0-2.3 ppm (m, 2H): Methylene protons adjacent to the dioxane ring (-CH₂-CH(O)₂).
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the CDCl₃ solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No specific standard is required as the instrument software will reference it appropriately.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum to TMS at 0.00 ppm.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight and providing evidence of the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula to within a few parts per million, providing a high degree of confidence in the compound's identity.
Predicted Fragmentation Pathway: The molecular ion [M]⁺• is expected at m/z 256. The primary fragmentation would likely occur via alpha-cleavage adjacent to the ketone and cleavage of the dioxane ring.
Caption: Predicted ESI-MS fragmentation pathway for the parent molecule.
Step-by-Step Protocol for ESI-HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode, as the ketone can be readily protonated to form [M+H]⁺ (expected at m/z 257.0980).
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for C₁₃H₁₅F₂O₃⁺. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The spectrum is a molecular "fingerprint" that is useful for reaction monitoring and quality control.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~1680-1700 | C=O (Aryl Ketone) | Stretch |
| ~1600, ~1480 | C=C (Aromatic) | Stretch |
| ~1200-1300 | C-F (Aryl-Fluorine) | Stretch |
| ~1050-1150 | C-O (Acetal/Ether) | Stretch |
| ~2850-3000 | C-H (Aliphatic) | Stretch |
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The software will automatically ratio the sample scan against the background. Label the significant peaks corresponding to the key functional groups.
Experimental Determination of Physical Constants
Melting Point Determination
Trustworthiness: A sharp melting point range (typically < 2°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
Solubility Assessment
Expertise & Experience: Understanding solubility is critical for choosing appropriate solvents for synthesis, work-up, recrystallization, and formulation.
Step-by-Step Semi-Quantitative Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Procedure:
-
Add 10 mg of the compound to a small vial.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) with vortexing.
-
Observe for dissolution.
-
Categorize the solubility based on the amount of solvent required to dissolve the sample (e.g., >100 mg/mL = Very Soluble; 1-10 mg/mL = Sparingly Soluble; <1 mg/mL = Insoluble).
-
Proposed Synthetic Pathway and Chromatographic Purification
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives.
Proposed Synthesis
Rationale: A plausible route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a protected aldehyde acid chloride, followed by reduction or other functionalization. A more direct approach would be a Michael addition or similar conjugate addition. The workflow below outlines a conceptual pathway.
Caption: A conceptual workflow for the synthesis of the target molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Trustworthiness: HPLC is the gold standard for quantifying the purity of organic compounds. A well-developed method can separate the main compound from starting materials, by-products, and other impurities.
Step-by-Step Protocol for HPLC Method Development:
-
System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in acetonitrile.
-
Mobile Phase: Use a gradient of (A) Water and (B) Acetonitrile.
-
Example Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Detection: Monitor at a wavelength where the chromophore absorbs, likely around 254 nm, determined by a UV scan.
-
Injection & Run: Inject 5-10 µL of the sample and run the gradient method.
-
Analysis: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Conclusion
2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a valuable building block whose full potential is yet to be explored. This guide establishes a comprehensive framework for its rigorous physicochemical characterization. By employing the detailed protocols for NMR, MS, IR, and chromatography, researchers can ensure the identity, purity, and quality of their material. These validated methods provide the necessary foundation for its reliable use in complex synthetic campaigns, ultimately accelerating research and development in the pharmaceutical and chemical sciences.
References
-
2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Identify products of Propiophenone using nmr - Chemistry Stack Exchange. (2016, March 30). Retrieved January 21, 2026, from [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (n.d.). Retrieved January 21, 2026, from [Link]
- CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents. (n.d.).
-
884504-25-0|2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone - BIOFOUNT. (n.d.). Retrieved January 21, 2026, from [Link]

